molecular formula C11H12BrNO B12543946 3-bromo-5-methoxy-1,2-dimethyl-1H-indole CAS No. 144808-59-3

3-bromo-5-methoxy-1,2-dimethyl-1H-indole

Katalognummer: B12543946
CAS-Nummer: 144808-59-3
Molekulargewicht: 254.12 g/mol
InChI-Schlüssel: SIYYSBXBZBYFHY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-bromo-5-methoxy-1,2-dimethyl-1H-indole is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This particular compound features a bromine atom at the 3-position, a methoxy group at the 5-position, and two methyl groups at the 1 and 2 positions of the indole ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-5-methoxy-1,2-dimethyl-1H-indole typically involves the bromination of 5-methoxy-1,2-dimethylindole. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane or acetic acid. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely.

Analyse Chemischer Reaktionen

Types of Reactions

3-bromo-5-methoxy-1,2-dimethyl-1H-indole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar solvents such as dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

Major Products

    Substitution: Formation of 3-substituted-5-methoxy-1,2-dimethylindoles.

    Oxidation: Formation of 5-methoxy-1,2-dimethylindole-3-carboxaldehyde or 5-methoxy-1,2-dimethylindole-3-carboxylic acid.

    Reduction: Formation of 5-methoxy-1,2-dimethylindole.

Wissenschaftliche Forschungsanwendungen

3-bromo-5-methoxy-1,2-dimethyl-1H-indole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 3-bromo-5-methoxy-1,2-dimethyl-1H-indole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The bromine atom and methoxy group can influence the compound’s binding affinity and specificity towards these targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5-methoxy-1,2-dimethylindole: Lacks the bromine atom, making it less reactive in substitution reactions.

    3-bromo-1,2-dimethylindole: Lacks the methoxy group, which may affect its biological activity.

    3-bromo-5-methoxyindole: Lacks the methyl groups, potentially altering its chemical and biological properties.

Uniqueness

3-bromo-5-methoxy-1,2-dimethyl-1H-indole is unique due to the combination of its substituents, which can influence its reactivity and biological activity

Eigenschaften

CAS-Nummer

144808-59-3

Molekularformel

C11H12BrNO

Molekulargewicht

254.12 g/mol

IUPAC-Name

3-bromo-5-methoxy-1,2-dimethylindole

InChI

InChI=1S/C11H12BrNO/c1-7-11(12)9-6-8(14-3)4-5-10(9)13(7)2/h4-6H,1-3H3

InChI-Schlüssel

SIYYSBXBZBYFHY-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C2=C(N1C)C=CC(=C2)OC)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.